N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
1017108-87-0
VCID:
VC0006116
InChI:
InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17)
SMILES:
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2
Molecular Formula:
C13H9N3OS
Molecular Weight:
255.3 g/mol
N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
CAS No.: 1017108-87-0
Inhibitors
VCID: VC0006116
Molecular Formula: C13H9N3OS
Molecular Weight: 255.3 g/mol
CAS No. | 1017108-87-0 |
---|---|
Product Name | N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide |
Molecular Formula | C13H9N3OS |
Molecular Weight | 255.3 g/mol |
IUPAC Name | N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |
Standard InChI | InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |
Standard InChIKey | WYOAQOULVFOBAD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Canonical SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Description | Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses |
Solubility | 35.6 [ug/mL] |
Synonyms | N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |
PubChem Compound | 18109210 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume